2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and chemical properties.
Preparation Methods
The synthesis of 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Substitution Reactions: The ethoxy and ethyl groups are introduced through substitution reactions using appropriate alkylating agents.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions with benzoyl chloride or similar reagents.
Chemical Reactions Analysis
2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits potential biological activities, such as antibacterial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide can be compared with other benzothiazole derivatives, such as:
2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Similar in structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzohydrazide: Contains a hydrazide group, which may enhance its biological activity and solubility.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-3-21-16-14(23-4-2)10-7-11-15(16)24-18(21)20-17(22)12-8-5-6-9-13(12)19/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMNAOUUTYTTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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